Sulfosuccinimidyl Palmitate Sodium
Description
Overview of Activated Ester Chemistry in Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule. thermofisher.com A cornerstone of this field is the use of activated esters, which are ester functional groups that are highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity allows for the efficient formation of stable covalent bonds with biomolecules under mild conditions, such as physiological pH and temperature, thereby preserving the biological activity of the target molecule. nih.gov
Among the various types of activated esters, N-hydroxysuccinimide (NHS) esters are the most commonly employed in bioconjugation. thermofisher.comlumiprobe.com They are favored for their relative stability in aqueous environments compared to other activated esters, and their high reactivity and selectivity towards primary aliphatic amine groups, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. thermofisher.comglenresearch.com The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct, which can be easily removed. thermofisher.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the amide and release the NHS leaving group. glenresearch.com This chemistry is versatile and has been used to attach a wide array of labels and probes, including fluorescent dyes, biotin (B1667282), and other reporter molecules, to proteins and other biomolecules. ontosight.aiamerigoscientific.com
Significance of Sulfosuccinimidyl Esters in Biochemical Probing
While NHS esters are highly effective, their application can sometimes be limited by their low solubility in aqueous buffers, often requiring the use of organic co-solvents like DMSO or DMF. glenresearch.com This can be problematic when working with sensitive proteins that may be denatured by organic solvents. To address this limitation, sulfo-NHS esters were developed. These are sulfonated analogues of NHS esters that exhibit significantly improved water solubility. researchgate.net
The addition of a sulfonate group to the N-hydroxysuccinimide ring makes the entire reagent more hydrophilic, allowing for bioconjugation reactions to be performed entirely in aqueous solutions without the need for organic co-solvents. researchgate.net This is particularly advantageous for modifying proteins that are sensitive to organic solvents or for applications where the introduction of such solvents could interfere with subsequent biological assays.
The enhanced water solubility of sulfo-NHS esters allows for more efficient labeling of cell surface proteins, as the reagent is less likely to permeate the cell membrane. This property enables researchers to specifically target and study proteins on the exterior of a cell. The principles of reactivity and selectivity of sulfo-NHS esters are identical to those of their non-sulfonated counterparts, forming stable amide bonds with primary amines. thermofisher.com
Historical Context and Evolution of Research on Fatty Acyl-N-Hydroxysuccinimide Derivatives
The use of N-hydroxysuccinimide esters for chemical modifications dates back to the 1960s, with their initial application in peptide synthesis. researchgate.netchemicalbook.com Researchers synthesized various crystalline N-hydroxysuccinimide esters of fatty acids and demonstrated their ability to react with free amino acids to form N-acylamino acids. researchgate.net These early studies laid the groundwork for the broader application of these reagents in bioconjugation.
Over time, the focus expanded to include the synthesis of more complex biomolecules. For instance, N-hydroxysuccinimide esters of long-chain fatty acids were utilized to synthesize CoA and thioglycolic acid thiol esters of palmitic acid with high yields. nih.gov This demonstrated the utility of these reagents in creating important biological molecules.
The development of methods to study protein acylation, a crucial post-translational modification, further highlighted the importance of fatty acyl-NHS esters. nih.gov Before the advent of modern chemical biology tools, studies on protein acylation often relied on radioactive labeling, which posed safety and sensitivity issues. nih.gov The development of non-radioactive chemical probes, including those based on fatty acyl-NHS esters, provided safer and more efficient alternatives for visualizing and analyzing fatty-acylated proteins. acs.org
More recent research has focused on creating water-soluble derivatives of fatty acids to facilitate their conjugation to peptides and proteins in aqueous environments. nih.gov This has led to the development of reagents like Sulfosuccinimidyl Palmitate Sodium, which combine the reactivity of the NHS ester, the biological relevance of the palmitoyl (B13399708) group, and the enhanced water solubility conferred by the sulfonate group. These advanced probes are instrumental in contemporary studies of protein lipidation and its role in cellular processes.
Properties
Molecular Formula |
C₂₀H₃₄NNaO₇S |
|---|---|
Molecular Weight |
455.54 |
Synonyms |
2,5-Dioxo-1-[[1-oxo-1-pentadecanyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; Palmitic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Sulfosuccinimidyl Palmitate Sodium
Established Synthetic Pathways for N-Hydroxysuccinimide and Sulfosuccinimidyl Esters
The formation of a succinimidyl ester involves the activation of a carboxylic acid, such as palmitic acid, to facilitate its reaction with N-hydroxysuccinimide or its sulfonated analogue. Several methods have been developed to achieve this transformation efficiently.
The most widespread method for synthesizing N-hydroxysuccinimide esters is through the use of carbodiimides as coupling agents. thieme-connect.de These reagents facilitate the dehydration reaction between a carboxylic acid and N-hydroxysuccinimide. wikipedia.org The reaction proceeds by the activation of the carboxyl group by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. wikipedia.orgamerigoscientific.com This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, yielding the desired NHS ester and a urea (B33335) byproduct. amerigoscientific.com
Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netthermofisher.com While effective, a significant drawback of this method is the formation of the corresponding urea byproduct (e.g., N,N'-dicyclohexylurea when using DCC), which can be challenging to remove from the final product. researchgate.netgoogle.com Despite this, the robustness and applicability of the carbodiimide approach to a wide range of carboxylic acids have made it a cornerstone of NHS ester synthesis. thieme-connect.deamerigoscientific.com
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Coupling Agent | Formula | Key Characteristics | Byproduct |
|---|---|---|---|
| N,N'-dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Water-insoluble; widely used in organic synthesis. thermofisher.com | N,N'-dicyclohexylurea (largely insoluble in many organic solvents, facilitating removal by filtration). wikipedia.org |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | Water-soluble; preferred for aqueous-based reactions. thermofisher.com | Water-soluble urea derivative, easily removed during aqueous workup. thermofisher.com |
An alternative pathway to NHS esters that circumvents the issues associated with carbodiimide coupling involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by reaction with a salt of N-hydroxysuccinimide. The reaction of an acyl chloride with the thallium(I) salt of N-hydroxysuccinimide (TlONSu) has been shown to produce the corresponding succinimidyl esters in high to quantitative yields. researchgate.netcdnsciencepub.com
This method's primary advantage is the clean formation of the product, with the only byproduct being thallium chloride, which is insoluble in most organic solvents and can be easily removed by filtration. cdnsciencepub.comcdnsciencepub.com The preparation of succinimidyl esters of numerous fatty acids has been successfully demonstrated using this technique, highlighting its utility over the DCC method for these substrates. researchgate.netcdnsciencepub.com However, the high toxicity of thallium compounds is a significant disadvantage and necessitates careful handling and disposal procedures.
Research into NHS ester synthesis has yielded several other advanced methods, each with unique advantages.
Halophosphoric Acid Esters: A process utilizing halophosphoric acid esters, such as diphenyl chlorophosphate, in the presence of a base provides an alternative to carbodiimides for activating carboxylic acids towards reaction with N-hydroxysuccinimide. google.com
Triphosgene-Mediated Synthesis: Triphosgene has been employed as a reagent for the convenient synthesis of NHS esters from carboxylic acids, offering an alternative to traditional coupling agents. researchgate.net
Iodine/Triphenylphosphine (B44618) System: A newer method involves the treatment of carboxylic acids with a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base, which enables the synthesis of various active esters, including NHS esters, at room temperature without the need for carbodiimides. organic-chemistry.org
Palladium-Catalyzed Carbonylation: In a significant departure from classical methods, palladium-catalyzed carbonylation reactions have been developed to couple (het)aryl halides with N-hydroxysuccinimide under carbon monoxide pressure, providing access to a diverse range of NHS-esters from different starting materials. amerigoscientific.com
Design and Synthesis of Sulfosuccinimidyl Palmitate Sodium Analogues and Probes
The basic structure of this compound can be systematically modified to create analogues and probes with tailored properties for biochemical research. These modifications typically target the acyl chain or involve the attachment of a reporter group.
The palmitate (C16:0) acyl chain is a key structural feature influencing the compound's lipophilicity and interaction with biological systems. Synthesizing analogues with different acyl chains allows for the investigation of structure-activity relationships.
Varying Chain Length: NHS esters of both short- and long-chain fatty acids have been synthesized. nih.gov The synthetic methods described previously, such as the thallium salt/acid chloride route, are directly applicable to a variety of fatty acid chlorides, enabling the creation of a homologous series of sulfosuccinimidyl esters with varying alkyl lengths. researchgate.net
Introducing Unsaturation: The degree of saturation can be altered by using unsaturated fatty acids as starting materials. For example, Sulfosuccinimidyl oleate, derived from oleic acid (C18:1), is an analogue that incorporates a monounsaturated acyl chain. medchemexpress.com The synthesis follows the same fundamental principles of carboxylic acid activation and esterification with N-hydroxysuccinimide. These modifications allow for probing the effects of fatty acid saturation on cellular transport and metabolism.
To facilitate detection and quantification in biochemical assays, a reporter group, such as a fluorophore or a biotin (B1667282) tag, can be incorporated into the molecule. The synthesis of such probes often involves using a carboxylic acid that already contains the desired reporter group.
A common strategy is to synthesize the N-hydroxysuccinimide ester of a fluorescent dye that contains a carboxylic acid handle. For instance, the NHS esters of 5- and 6-carboxyfluorescein (B556484) are widely used to label proteins and other biomolecules. nih.gov The synthesis of these reagents typically involves protecting the phenolic hydroxyls of the fluorescein (B123965) core (e.g., via acetylation), followed by activation of the carboxylic acid group with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and NHS, and subsequent separation of the isomers. nih.gov A similar approach can be envisaged to create fluorescent analogues of fatty acid esters for tracking their movement and localization within cellular environments.
Table 2: Examples of Modified N-Hydroxysuccinimide Esters
| Compound Type | Modification | Starting Carboxylic Acid Example | Purpose of Modification |
|---|---|---|---|
| Acyl Chain Analogue | Altered Saturation | Oleic Acid | To study the biochemical effects of unsaturated vs. saturated acyl chains. medchemexpress.com |
| Acyl Chain Analogue | Altered Length | Myristic Acid | To investigate the influence of chain length on membrane interaction and protein acylation. |
| Biochemical Probe | Fluorophore Introduction | 5(6)-Carboxyfluorescein | To enable fluorescent detection and imaging of labeled molecules. nih.gov |
| Biochemical Probe | Biotinylation | Biotin | To allow for affinity-based purification and detection using streptavidin conjugates. |
Development of Cleavable and Responsive Linkers
The covalent modification of molecules with lipid moieties like palmitate can alter their biological properties, such as membrane association and protein interactions. While this compound creates a stable, permanent linkage, significant research has focused on developing "smart" or "stimuli-responsive" linkers. These advanced linkers are designed to be stable under certain conditions, such as in systemic circulation, but can be selectively cleaved upon exposure to a specific trigger within a target environment, like a particular cellular compartment. broadpharm.comnih.gov This strategy allows for the controlled release of a conjugated molecule or the reversible modification of a protein, offering greater precision in research and therapeutic applications.
The development of such linkers for a palmitate-bearing, amine-reactive reagent would involve inserting a cleavable moiety between the palmitoyl (B13399708) group and the succinimidyl ester. These linkers are typically categorized based on the specific physiological or external stimulus that triggers their cleavage. The primary strategies include linkers responsive to changes in reduction potential, pH, or the presence of specific enzymes. njbio.com
Redox-Responsive Linkers
Linkers that are cleaved by a change in the redox environment are a cornerstone of stimuli-responsive chemistry. nih.gov This approach leverages the significant difference in reduction potential between the extracellular environment and the intracellular cytoplasm.
Research Findings: The most common redox-responsive moiety is the disulfide bond (-S-S-). Disulfide linkers remain relatively stable in the oxidizing environment of the blood plasma but are readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH), a key cellular reductant. nih.gov
A hypothetical redox-responsive version of a palmitate conjugating agent could be synthesized where a disulfide bond is placed within the linker. For example, the palmitic acid could be attached to a thiol-containing spacer, which is then dimerized through a disulfide bond to another thiol-containing molecule that bears the amine-reactive N-hydroxysuccinimide (NHS) ester. This design ensures that the entire palmitate-linker construct is released from its target protein upon reduction of the disulfide bond. The stability of these linkers can be fine-tuned; introducing steric hindrance by adding methyl groups adjacent to the disulfide bond can enhance stability in circulation.
| Linker Type | Cleavage Stimulus | Chemical Moiety | Cellular Location of Cleavage |
| Redox-Responsive | Reduction | Disulfide Bond (-S-S-) | Cytoplasm, Endosomes |
pH-Sensitive Linkers
Another widely explored strategy involves linkers that are labile in acidic conditions. creative-biogene.com This approach exploits the pH gradient that exists between the bloodstream (pH ~7.4) and the increasingly acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). creative-biolabs.comiris-biotech.de Linkers can be engineered to be stable at neutral pH but to undergo rapid hydrolysis upon internalization into these acidic cellular compartments. creative-biolabs.com
Research Findings: Common acid-labile chemical groups used in these linkers include hydrazones, acetals, and orthoesters. creative-biogene.com The acylhydrazone linkage has been particularly well-studied. nih.gov It is formed by reacting a ketone or aldehyde with a hydrazine (B178648) derivative. For a palmitate-based reagent, a synthetic route could involve modifying the terminal end of the palmitate chain with a hydrazide and subsequently reacting it with a molecule containing both a ketone and an NHS ester. The resulting hydrazone-containing linker would connect the lipid to the amine-reactive group. The rate of cleavage of these linkers can be tuned by modifying the electronic and steric properties of the atoms surrounding the acid-labile bond, allowing for controlled release kinetics. nih.gov More advanced designs, such as those based on phosphoramidate (B1195095) scaffolds, offer further tunability for pH-triggered release. wsu.edu
| Linker Type | Cleavage Stimulus | Chemical Moiety | Cellular Location of Cleavage |
| pH-Sensitive | Low pH (Acidic) | Hydrazone, Acetal, Orthoester | Endosomes, Lysosomes |
Enzyme-Cleavable Linkers
Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly active within particular cells or subcellular compartments, such as the lysosome. digitellinc.com This approach offers high specificity, as cleavage is dependent on the presence and activity of the target enzyme.
Research Findings: A prevalent strategy in this area is the use of short peptide sequences that are recognized and cleaved by lysosomal proteases, such as Cathepsin B. tcichemicals.com The dipeptide sequence valine-citrulline (Val-Cit) is one of the most widely used motifs because it is highly stable in plasma but is efficiently cleaved by Cathepsin B inside the lysosome. tcichemicals.com To ensure the efficient release of the payload after peptide cleavage, a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), is often incorporated. creativebiolabs.net
To apply this to a palmitate reagent, a synthetic scheme would involve coupling palmitic acid to the N-terminus of the Val-Cit dipeptide. The C-terminus of the peptide would then be linked to the PAB spacer, which in turn would be connected to the NHS ester. Upon enzymatic cleavage of the bond between citrulline and the PAB spacer, the PAB group undergoes a 1,6-elimination reaction, releasing the conjugated molecule. creativebiolabs.net Other enzymatic targets have also been explored, including β-glucuronidases and sulfatases, which cleave β-glucuronide and arylsulfate linkers, respectively. creativebiolabs.netacs.orgcam.ac.uk These linkers often provide improved hydrophilicity compared to peptide-based systems. cam.ac.uk
| Linker Type | Cleavage Stimulus | Chemical Moiety | Cellular Location of Cleavage |
| Enzyme-Cleavable | Specific Enzymes | Dipeptides (e.g., Val-Cit), β-Glucuronides, Arylsulfates | Lysosomes, Tumors |
Analytical and Biophysical Characterization Techniques Applied to Sulfosuccinimidyl Palmitate Sodium
Spectroscopic Methods for Structural and Interaction Analysis
Spectroscopic techniques are pivotal in providing detailed information at the molecular level regarding the conformation of Sulfosuccinimidyl Palmitate Sodium and its effect on target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR studies can provide insights into the flexibility of the palmitate chain and the conformation of the succinimidyl and sulfonate head groups. While specific conformational studies on this compound are not extensively documented in publicly available literature, the principles of NMR can be applied to understand its behavior.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in assigning proton and carbon signals and in determining through-space proximities between atoms, respectively. Such data would reveal the preferred conformations of the molecule in different solvent environments, which is crucial for understanding its reactivity and interaction with proteins. The presence of the sodium ion can also influence the chemical shifts of nearby nuclei, providing information on ion binding and its effect on the molecule's conformation nih.govresearchgate.netnih.gov.
Mass Spectrometry for Identification of Conjugates and Modification Sites
Mass spectrometry (MS) is an indispensable tool for the characterization of protein modifications, offering high sensitivity and accuracy. ucsf.edu In the context of this compound, MS is primarily used to identify the protein targets it has conjugated with and to pinpoint the specific amino acid residues that have been modified.
The general workflow involves the reaction of the protein with this compound, followed by enzymatic digestion of the protein into smaller peptides. This peptide mixture is then analyzed by mass spectrometry. The palmitoylated peptides will exhibit a characteristic mass shift corresponding to the addition of the palmitoyl (B13399708) group. Tandem mass spectrometry (MS/MS) is then employed to fragment the modified peptides, allowing for the precise identification of the modified lysine (B10760008) residue based on the resulting fragment ion series. ucsf.eduspringernature.comdundee.ac.uknih.gov
Table 1: Representative Mass Spectrometry Data for a Palmitoylated Peptide
| Parameter | Value |
| Peptide Sequence | KVLGAFGDGR |
| Theoretical Mass (unmodified) | 1045.58 Da |
| Observed Mass (modified) | 1283.84 Da |
| Mass Shift | +238.26 Da |
| Modification | Palmitoylation |
| Identified Modification Site | Lysine (K) |
This is a hypothetical data table for illustrative purposes.
Fluorescence Spectroscopy for Micelle Formation and Membrane Probing
This compound, as an amphipathic molecule, has the potential to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Fluorescence spectroscopy is a highly sensitive technique used to determine the CMC and to probe the molecule's interaction with lipid membranes.
The formation of micelles can be monitored by observing changes in the fluorescence of a hydrophobic probe, such as Nile Red, as a function of the surfactant concentration. nih.gov When micelles are formed, the hydrophobic probe partitions into the nonpolar micellar core, leading to a significant change in its fluorescence emission spectrum and intensity. nih.govnih.gov
Furthermore, fluorescent probes can be used to study the insertion and behavior of the palmitate chain of this compound within lipid bilayers, providing insights into its potential as a membrane-modifying agent.
Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are fundamental for assessing the purity of this compound, monitoring its reactions, and analyzing the resulting protein conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecules and is crucial for determining the purity of this compound preparations. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is typically employed to separate the compound from any unreacted starting materials or side products. The purity can be quantified by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.
HPLC is also an effective method for monitoring the progress of conjugation reactions. rsc.org By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of the starting material and the formation of the product can be tracked, allowing for the optimization of reaction conditions.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 260 nm |
| Retention Time | 5.8 min |
| Purity | >95% |
This is a hypothetical data table for illustrative purposes.
Gel Electrophoresis (e.g., SDS-PAGE) for Protein Conjugate Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. metwarebio.comnih.govkhanacademy.org When a protein is conjugated with this compound, the addition of the palmitoyl group results in an increase in its molecular weight. This change can be visualized by SDS-PAGE.
In a typical experiment, the unmodified protein and the protein after reaction with this compound are run in adjacent lanes on the gel. The conjugated protein will migrate slower than the unmodified protein, resulting in a band shift. The extent of the modification can be estimated by the intensity of the shifted band. This technique provides a straightforward qualitative assessment of the success of the conjugation reaction. nih.govnih.gov
Microscopy and Imaging Techniques for Cellular Studies
The amphiphilic nature of this compound, combining a lipophilic 16-carbon palmitate chain with a reactive, polar N-hydroxysulfosuccinimide (Sulfo-NHS) ester headgroup, makes it a candidate for modifying biomolecules to study their interaction with and localization within cells. Microscopy and imaging techniques are indispensable for visualizing the consequences of such modifications at the subcellular level.
Confocal Microscopy for Intracellular Localization and Uptake
Confocal laser scanning microscopy is a powerful method for obtaining high-resolution, optically sectioned images from within a specimen, which minimizes out-of-focus light and allows for detailed three-dimensional reconstructions of intracellular structures. nih.gov This technique is particularly well-suited for tracking the fate of molecules modified with this compound, provided they are also linked to a fluorophore.
The Sulfo-NHS ester group of the compound reacts with primary amines on proteins or other biomolecules to form stable amide bonds. lumiprobe.comfishersci.com If this target biomolecule is fluorescent or is co-labeled with a fluorescent dye, confocal microscopy can be used to monitor its cellular uptake and subsequent localization. The palmitate tail is expected to significantly influence the molecule's behavior, potentially directing it towards cellular membranes or lipid-rich organelles like the Golgi apparatus or endoplasmic reticulum. nih.gov
Studies involving fluorescently-labeled NHS esters have demonstrated their utility in staining the entire proteome, allowing for the visualization of cellular compartments and organelles. nih.gov By using this compound to anchor a fluorescently-tagged protein to cellular structures, researchers can investigate uptake mechanisms, such as endocytosis, and track the trafficking of the protein to specific destinations like perinuclear organelles. nih.govresearchgate.net The high resolution of confocal microscopy enables co-localization studies, where the location of the palmitoylated probe can be compared with specific organelle markers to precisely determine its subcellular address. rsc.orgnih.gov
Electron Microscopy for Nanostructure Characterization (e.g., micelles, liposomes)
Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Cryo-TEM, offers unparalleled resolution for visualizing the ultrastructure of nanoscale materials. researchgate.net This is critical for characterizing self-assembled nanostructures that can be formed using amphiphilic molecules like this compound. The molecule's structure, featuring a hydrophobic palmitate tail and a hydrophilic Sulfo-NHS head, allows it to act as a surfactant, potentially forming micelles or being incorporated into the lipid bilayers of liposomes. wikipedia.org
TEM and particularly Cryo-TEM are instrumental in determining the morphology, size distribution, and lamellarity of liposomes. researchgate.net For instance, if this compound were used in the formulation of liposomes, perhaps to anchor a protein to the liposomal surface via its NHS ester, Cryo-TEM could provide direct visualization of the spherical vesicles and confirm their bilayer structure. Research on liposomes containing other palmitate derivatives, such as ascorbyl palmitate, has utilized microscopy to characterize vesicle size and shape. nih.gov These techniques make it possible to image soft materials at the nanoscale, revealing details of their actual structure. researchgate.net Such characterization is a crucial step in the development of nanocarriers for various applications. nih.gov
Calorimetry and Surface Chemistry Techniques
Beyond imaging, a quantitative understanding of the biophysical interactions of this compound requires techniques that can measure thermodynamic parameters and surface properties. Isothermal titration calorimetry and Langmuir trough studies provide this essential data.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile of the interaction in a single experiment. d-nb.info It is used to quantify the binding affinity (dissociation constant, Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of interactions between molecules. nih.gov
In the context of this compound, ITC would be invaluable for studying the interaction of a molecule modified by this lipid anchor with biological membranes or proteins. For example, a peptide or protein labeled with this compound could be titrated into a solution containing model membranes such as large unilamellar vesicles (LUVs). The palmitate chain would drive the partitioning of the modified molecule into the lipid bilayer. nih.gov ITC measures the heat changes associated with this insertion, providing insight into the forces governing the interaction.
Studies on antimicrobial peptides binding to phospholipid bilayers show that the binding process can be primarily entropy-driven, with measured endothermic binding enthalpies (ΔH) and negative free energies (ΔG). nih.gov The interaction of a palmitoylated molecule with a membrane is a complex process involving desolvation of the lipid chain and its insertion into the hydrophobic core of the bilayer, and ITC can dissect the energetic contributions to this process. core.ac.uk
Table 1: Representative Thermodynamic Parameters for Palmitoylated Peptide Binding to Lipid Vesicles Measured by ITC Data is illustrative and based on published values for similar systems.
| Parameter | Value | Interpretation |
| Dissociation Constant (Kd) | Micromolar (µM) range | Indicates the affinity of the peptide for the membrane. |
| Enthalpy Change (ΔH) | +6 to +27 kcal/mol | A positive value indicates an endothermic reaction, often associated with the disruption of ordered water molecules and conformational changes. nih.gov |
| Entropy Term (TΔS) | +16 to +35 kcal/mol | A large positive value suggests the binding is entropy-driven, likely due to the hydrophobic effect from the insertion of the palmitate chain into the lipid bilayer. nih.gov |
| Gibbs Free Energy (ΔG) | -8 to -12 kcal/mol | A negative value indicates a spontaneous binding process. |
This table presents typical data ranges derived from studies of palmitoylated molecules interacting with lipid membranes to illustrate the type of information obtainable from ITC experiments. nih.gov
Langmuir Trough Studies for Monolayer Properties
Langmuir trough techniques are used to form and characterize insoluble monolayers at an air-water interface. nih.gov This method is ideal for studying the behavior of amphiphilic molecules like this compound. The molecule would be spread on an aqueous subphase, where it would orient itself with the hydrophobic palmitate tail in the air and the polar, water-soluble Sulfo-NHS headgroup in the water.
By compressing this monolayer with movable barriers, a surface pressure-area (π-A) isotherm is generated. This plot provides fundamental information about the packing behavior of the molecules. umn.edu From the isotherm, one can determine key parameters such as the limiting area per molecule (A₀), which corresponds to the area occupied by the molecule in its most compressed state, and the collapse pressure (πc), the point at which the monolayer breaks down. nih.gov The physical state of the monolayer (e.g., gas, liquid-expanded, liquid-condensed, solid) can be identified by the shape and slope of the isotherm.
Studies on pure palmitic acid monolayers show they transition from a less-ordered liquid-expanded (LE) phase to a more-ordered liquid-condensed (LC) phase upon compression, with molecular areas decreasing from approximately 40 Ų/molecule to 20 Ų/molecule. acs.org The presence of the Sulfo-NHS headgroup would influence the electrostatic interactions at the interface and likely alter the phase behavior compared to pure palmitic acid. The stability and properties of such monolayers are critical for understanding their potential role in surface modification and interaction with biological systems. nih.govacs.org
Table 2: Representative Monolayer Properties for Palmitic Acid Determined by Langmuir Trough Data is illustrative and based on published values for palmitic acid monolayers.
| Parameter | Representative Value | Description |
| Limiting Area per Molecule (A₀) | ~22.5 Ų | The cross-sectional area of the molecule in a tightly packed monolayer, extrapolated from the condensed phase. nih.gov |
| Collapse Pressure (πc) | > 40 mN/m | The surface pressure at which the monolayer is no longer stable and collapses into three-dimensional structures. |
| Phase Transition Pressure | ~1.5 mN/m | The pressure at which a phase transition, such as from liquid-expanded to liquid-condensed, occurs. acs.org |
This table presents typical data derived from studies of palmitic acid to illustrate the type of information obtainable from Langmuir trough experiments. nih.govacs.org
Emerging Research Frontiers and Future Perspectives
Exploration of New Bioconjugation Chemistries for Complex Biomolecules
The covalent modification of complex biomolecules, such as proteins and glycoproteins, with lipid moieties is a rapidly advancing field. Sulfosuccinimidyl Palmitate Sodium, an amine-reactive compound, facilitates the attachment of a 16-carbon palmitate chain to primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-terminus of proteins. This process, known as palmitoylation or, more broadly, lipidation, can significantly alter the physicochemical properties of the target molecule, enhancing its hydrophobicity and membrane association.
Recent research has focused on optimizing the conditions for these reactions to achieve site-specific modification, which is crucial for preserving the biological activity of complex proteins. The reactivity of lysine residues towards N-hydroxysuccinimide (NHS) esters like this compound is influenced by their local microenvironment, including solvent accessibility and the pKa of the amino group. nih.govmit.edu While achieving high site-selectivity with NHS esters remains a challenge due to the abundance of lysine residues on protein surfaces, researchers are exploring strategies to direct the conjugation to specific sites. nih.govmit.edu
One approach involves the use of computational modeling to predict reactive "hotspots" on a protein's surface. acs.org By understanding the factors that influence the reactivity of individual lysine residues, it is possible to tune reaction conditions to favor modification at a desired location. Furthermore, the development of novel linker technologies allows for more precise control over the conjugation process.
The table below summarizes the reactivity of different amine-containing residues towards NHS esters, providing a basis for designing more selective bioconjugation strategies.
| Amino Acid Derivative | Position in Peptide (Proxy) | Relative Reactivity towards NHS Ester | Factors Influencing Reactivity |
| H-Lys-NH₂ | N-terminal | Moderate | Proximity to the cationic α-ammonium group can modulate pKa. |
| Ac-Lys-NH₂ | In-chain | High | Represents the typical reactivity of a solvent-accessible lysine side chain. |
| Ac-Lys-OH | C-terminal | Lower | The presence of the anionic carboxylate group can influence the local chemical environment. |
This table is a conceptual representation based on studies of amino acid derivative reactivity and is intended to illustrate the principles of context-dependent reactivity. nih.govmit.edu
Advanced Applications in Targeted Therapeutics and Diagnostics Research
The ability to selectively modify biomolecules with lipids has significant implications for the development of targeted therapies and diagnostic agents. By attaching a lipid tail like palmitate, the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibodies can be modulated.
In the realm of targeted therapeutics, lipidation is being explored as a strategy to enhance the delivery of drugs to specific cells or tissues. For instance, the conjugation of palmitic acid to therapeutic proteins can increase their binding to serum albumin, thereby extending their circulatory half-life. nih.gov This approach has been successfully demonstrated for urate oxidase, where site-specific conjugation of a palmitic acid analog resulted in a significant increase in its human serum albumin (HSA) binding capacity without compromising its enzymatic activity. nih.gov
Furthermore, the incorporation of lipidated molecules into drug delivery systems like liposomes and nanoparticles can improve their stability, biocompatibility, and cellular uptake. nih.govajums.ac.irnih.govmdpi.comresearchgate.net Functionalized liposomes, for example, can be designed to target specific receptors on cancer cells, leading to a more localized delivery of chemotherapeutic agents and reduced systemic toxicity. nih.govajums.ac.irnih.govresearchgate.net
In diagnostics, palmitoylated peptides and proteins are being developed as probes to study protein-protein interactions and enzyme activity. plos.orgnih.govnih.govtranscriptionfactor.orgnih.govmdpi.comnih.govgbiosciences.comfrontiersin.org For example, fluorescently labeled lipidated peptides can be used in assays to characterize the activity of palmitoyl (B13399708) acyltransferases (PATs), the enzymes responsible for protein palmitoylation. nih.gov Such assays are valuable for screening potential inhibitors of these enzymes, which are implicated in various diseases, including cancer. nih.govresearchgate.netnih.gov The development of antibody-based methods for detecting palmitoylated proteins is also an active area of research, though it remains challenging due to the hydrophobicity of the lipid modification. nih.govcreative-biolabs.com
The following table provides examples of research applications of palmitoylation in targeted therapeutics and diagnostics.
| Application Area | Biomolecule | Palmitoylation Strategy | Key Finding |
| Targeted Therapeutics | Urate Oxidase | Site-specific conjugation of NHS-Palmitate analog | Increased binding to human serum albumin, potentially extending in-vivo half-life. nih.gov |
| Therapeutic Peptides | Palmitoylation of prolactin-releasing peptide | Increased affinity for and activation of GPR10, NPFF-R2, and NPFF-R1 receptors. mdpi.com | |
| Antibody-Drug Conjugates | Palmitoylation of antibodies | Can be used to modulate the hydrophobic/hydrophilic balance of the conjugate, potentially improving its therapeutic index. | |
| Diagnostics | Enzyme Assays | Fluorescently labeled lipidated peptides | Used to characterize the activity of palmitoyl acyltransferases (PATs) and screen for inhibitors. nih.gov |
| Immunoassays | Development of palmitoylation-specific antibodies | Enables the detection and quantification of palmitoylated proteins in biological samples. creative-biolabs.com | |
| Cellular Probes | Palmitic acid analogs with reporter tags | Allow for the visualization and identification of palmitoylated proteins in cells. plos.orgnih.govtranscriptionfactor.org |
Interdisciplinary Approaches Integrating Chemical Biology and Nanotechnology
The convergence of chemical biology and nanotechnology has opened up new avenues for the application of this compound and related compounds. The surface functionalization of nanomaterials with lipids is a key strategy for enhancing their performance in biomedical applications.
By modifying the surface of nanoparticles with palmitate chains, their interaction with biological systems can be precisely controlled. For example, the lipidation of gold nanoparticles can improve their stability in biological media and facilitate their cellular uptake. lunanano.canih.govqub.ac.ukdovepress.comunilim.fr This is particularly relevant for applications in drug delivery and medical imaging.
Lipid-polymer hybrid nanoparticles (LPHNPs) represent another promising platform that combines the advantages of both lipid-based and polymer-based nanoparticles. nih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua These hybrid systems typically consist of a polymeric core that encapsulates a therapeutic agent and a lipid shell that provides biocompatibility and controlled release. The surface of these LPHNPs can be further modified with targeting ligands to achieve site-specific drug delivery. The use of reagents like this compound allows for the straightforward incorporation of lipid components into these complex nanostructures.
The table below highlights the integration of palmitoylation chemistry with different nanotechnology platforms.
| Nanotechnology Platform | Role of Palmitoylation | Potential Application |
| Gold Nanoparticles | Surface functionalization to enhance stability and biocompatibility. lunanano.canih.govqub.ac.ukdovepress.comunilim.fr | Targeted drug delivery, diagnostic imaging, and biosensing. |
| Liposomes | Incorporation into the lipid bilayer to modulate membrane properties and for surface functionalization. | Targeted drug delivery for cancer and other diseases. nih.govajums.ac.irnih.govmdpi.comresearchgate.net |
| Lipid-Polymer Hybrids | Formation of the lipid shell to improve biocompatibility and control drug release. nih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua | Advanced drug delivery systems with enhanced stability and targeting capabilities. |
Computational Modeling and Simulation of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding the interactions of bioconjugation reagents like this compound with their biological targets at an atomic level. These in silico approaches provide valuable insights that can guide the design of more efficient and selective bioconjugation strategies.
MD simulations can be used to study the dynamics of palmitoylated proteins in a membrane environment, revealing how the attached lipid chain influences protein structure, orientation, and interaction with the lipid bilayer. nih.govnih.gov For example, simulations have shown that palmitoylation can affect the conformational dynamics of transmembrane domains and promote the association of proteins with specific membrane microdomains.
Furthermore, computational methods can be employed to investigate the reaction mechanism of NHS esters with amine-containing molecules. researchgate.netmst.edunih.govmst.edu Quantum mechanics (QM) and combined QM/MM (quantum mechanics/molecular mechanics) simulations can elucidate the energetics and transition states of the aminolysis and hydrolysis reactions, providing a deeper understanding of the factors that govern reaction rates and selectivity. nih.gov This knowledge is crucial for optimizing reaction conditions to maximize the yield of the desired bioconjugate while minimizing side reactions.
The table below summarizes the application of computational methods to study palmitoylation and the reactivity of related compounds.
| Computational Method | Area of Investigation | Key Insights |
| Molecular Dynamics (MD) | Interaction of palmitoylated proteins with lipid membranes. nih.govnih.gov | Elucidation of how palmitoylation affects protein structure, dynamics, and membrane localization. |
| Quantum Mechanics (QM) | Reaction mechanism of NHS esters with amines. nih.gov | Understanding the electronic and energetic details of the aminolysis reaction. |
| QM/MM Simulations | Enzyme-catalyzed palmitoylation. | Modeling the catalytic mechanism of palmitoyl acyltransferases. |
| Structure-Reactivity Studies | Predicting the reactivity of lysine residues. nih.govmit.edu | Identifying factors that influence the site-selectivity of protein modification. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
